molecular formula C9H9NO3 B3043700 Methyl 2-carbamoylbenzoate CAS No. 90564-02-6

Methyl 2-carbamoylbenzoate

Cat. No.: B3043700
CAS No.: 90564-02-6
M. Wt: 179.17 g/mol
InChI Key: ZZOHVJNFBQBFNG-UHFFFAOYSA-N
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Description

Methyl 2-carbamoylbenzoate (CAS: 90564-02-6) is an aromatic ester derivative with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol. Its structure consists of a benzoate backbone substituted with a carbamoyl group (-CONH₂) at the ortho position, esterified with a methyl group. The compound is typically synthesized with a purity of ≥95% and is utilized in organic synthesis, pharmaceutical intermediates, and materials science due to its reactive carbamoyl and ester functionalities .

Properties

IUPAC Name

methyl 2-carbamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOHVJNFBQBFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-carbamoylbenzoate can be synthesized through several methods. One common approach involves the reaction of methyl benzoate with urea in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-carbamoylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-carbamoylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 2-carbamoylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-carbamoylbenzoate belongs to a class of benzoate derivatives with varying functional groups. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications
This compound 90564-02-6 C₉H₉NO₃ 179.17 -COOCH₃, -CONH₂ (ortho) ≥95% Pharmaceutical intermediates, organic synthesis
Methyl 2-Chloro-5-formylbenzoate Not specified C₉H₇ClO₃ 198.61 -COOCH₃, -Cl, -CHO High Research applications, agrochemicals
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate 1225575-00-7 C₁₆H₁₅NO₃ 269.30 Biphenyl, -COOCH₃, -CONHCH₃ High Specialty chemicals, drug discovery
2-Amino-5-fluoro-3-methylbenzoic acid 874804-25-8 C₈H₈FNO₂ 169.15 -COOH, -NH₂, -F, -CH₃ ≥95% Fluorinated drug synthesis

Key Comparative Insights

Functional Group Influence on Reactivity

  • This compound’s carbamoyl group (-CONH₂) enables hydrogen bonding and nucleophilic reactivity, making it valuable in peptide coupling and heterocycle synthesis. In contrast, Methyl 2-Chloro-5-formylbenzoate (with -Cl and -CHO groups) exhibits electrophilic reactivity, suitable for cross-coupling reactions in agrochemicals .
  • The methylcarbamoyl substituent in Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate enhances lipophilicity, favoring membrane permeability in drug candidates .

Physicochemical Properties

  • Solubility : this compound’s polar carbamoyl group improves aqueous solubility compared to halogenated analogs like Methyl 2-Chloro-5-formylbenzoate, which is more lipophilic .
  • Thermal Stability : Esters with electron-withdrawing groups (e.g., -Cl) exhibit higher thermal stability, as seen in Methyl 2-Chloro-5-formylbenzoate .

Synthetic Utility this compound serves as a precursor for 2-aminobenzamide derivatives, which are studied for enzyme inhibition (e.g., HDAC inhibitors) . Fluorinated analogs (e.g., 2-Amino-5-fluoro-3-methylbenzoic acid) are prioritized in medicinal chemistry for metabolic stability and bioavailability .

Biological Activity

Methyl 2-carbamoylbenzoate, a synthetic compound with the molecular formula C9_9H9_9NO3_3 and a molecular weight of 179.17 g/mol, belongs to the class of benzoic acid derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, with one common approach being the reaction of methyl benzoate with urea under reflux conditions in an appropriate solvent such as ethanol. This method allows for the production of high-purity compounds suitable for biological testing .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for microbial survival. In vitro studies have shown efficacy against various microbial strains, suggesting its potential as a therapeutic agent in treating infections .

Table 1: Antimicrobial Efficacy of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown moderate antiproliferative effects on several cancer cell lines, including colon and breast cancer cells. The compound's ability to interfere with cellular signaling pathways involved in cell growth and apoptosis is a key aspect of its anticancer activity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
HCT-116 (colon carcinoma)15 ± 2
MCF-7 (breast carcinoma)20 ± 3
A549 (lung carcinoma)25 ± 4

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit enzymes critical for microbial metabolism, leading to cell death.
  • Anticancer Mechanism : It is believed to modulate key signaling pathways that regulate cell cycle progression and apoptosis, potentially leading to increased cancer cell death.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against common pathogens. Results indicated significant inhibition at concentrations as low as 16 µg/mL against Candida albicans, highlighting its potential as an antifungal agent.
  • Cytotoxicity Assessment :
    In a comparative study assessing various benzoate derivatives, this compound demonstrated superior cytotoxicity against HCT-116 cells compared to standard chemotherapeutics like doxorubicin, suggesting its viability as a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing methyl 2-carbamoylbenzoate, and how should researchers interpret spectral data?

  • Methodological Answer : this compound should be characterized using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR can confirm the presence of carbamoyl and ester functional groups via absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch). For NMR, 1H^1\text{H}- and 13C^13\text{C}-NMR should resolve aromatic protons (δ 7.2–8.0 ppm), carbamoyl NH2_2 (δ 5.5–6.0 ppm), and methyl ester protons (δ 3.8–4.0 ppm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Always compare results with literature data for similar benzoate derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adopt hazard controls aligned with GHS guidelines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Engineering Controls : Use fume hoods for synthesis/purification steps to minimize inhalation risks (H333 hazard code).
  • Emergency Measures : Immediate eye rinsing (P305/P338) and decontamination showers (P337/P313) are mandatory.
  • Waste Disposal : Segregate contaminated clothing (do not take home) and neutralize waste via approved chemical protocols .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document reagent purity (e.g., ≥98% methyl benzoate, anhydrous solvents), reaction conditions (temperature, catalyst concentration), and purification steps (column chromatography with silica gel, TLC monitoring). Use IUPAC nomenclature for compound identification and report yield percentages alongside spectroscopic validation. Detailed protocols should align with guidelines from Medicinal Chemistry Research for transparency .

Advanced Research Questions

Q. How does this compound interact with polymer matrices in controlled-release systems, and what experimental designs optimize this application?

  • Methodological Answer : this compound’s carbamoyl group enables hydrogen bonding with polymer backbones (e.g., styrene-maleic anhydride copolymers). To study release kinetics:

  • Design : Prepare polymer films via solvent casting, incorporate the compound at 5–20 wt%, and monitor release in buffer (pH 7.4) using UV-Vis spectroscopy.
  • Analysis : Fit data to Higuchi or Korsmeyer-Peppas models to determine diffusion mechanisms.
  • Validation : Compare with dendrimer-based profragrance systems, noting structural influences on release rates .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., assay type, cell lines). For meta-analysis:

  • Data Harmonization : Normalize IC50_{50} values across studies using standardized units.
  • Subgroup Analysis : Stratify by derivative substituents (e.g., electron-withdrawing groups vs. alkyl chains).
  • Statistical Models : Use random-effects models to account for heterogeneity in experimental designs (e.g., case-control vs. cohort studies) .

Q. How can computational chemistry predict this compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Validate predictions via:

  • Synthetic Trials : Test reactions (e.g., amidation, ester hydrolysis) under varying conditions.
  • Spectroscopic Monitoring : Use in-situ FTIR to track intermediate formation.
  • Benchmarking : Compare with crystal structure data (e.g., Hirshfeld surface analysis for hydrogen-bonding trends) .

Methodological Design & Data Analysis

Q. What are best practices for integrating this compound into multi-omics studies (e.g., metabolomics or proteomics)?

  • Methodological Answer :

  • Sample Preparation : Use QuEChERS or solid-phase extraction (SPE) to isolate the compound from biological matrices.
  • LC-MS/MS Setup : Optimize collision energy for fragmentation patterns (e.g., m/z 194 → 152 for carbamoyl cleavage).
  • Data Integration : Apply pathway analysis tools (MetaboAnalyst, STRING) to link compound levels with protein/metabolite networks .

Q. How should researchers design dose-response studies to assess this compound’s neuropharmacological effects?

  • Methodological Answer :

  • In Vivo Models : Use PTZ-induced seizure models in rodents, administering doses from 10–100 mg/kg.
  • Endpoints : Quantify seizure latency, GABA receptor expression (Western blot), and oxidative stress markers (MDA, SOD).
  • Statistical Power : Ensure n ≥ 8/group and use ANOVA with post-hoc Tukey tests. Reference NMDA receptor interaction studies for mechanistic hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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